molecular formula C9H5ClF5N3 B10953638 3-Chloro-5-methyl-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine CAS No. 827589-23-1

3-Chloro-5-methyl-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10953638
CAS No.: 827589-23-1
M. Wt: 285.60 g/mol
InChI Key: XKHVRDYHVWOVAY-UHFFFAOYSA-N
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Description

3-Chloro-5-methyl-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methyl-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with suitable reagents to form the pyrimidine ring. This can be achieved through cyclization reactions involving formamide or other nitrogen-containing compounds.

    Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out using reagents such as thionyl chloride and methyl iodide, respectively.

    Introduction of the Pentafluoroethyl Group:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods typically use automated systems to control reaction conditions such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methyl-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding pyrazolo[1,5-a]pyrimidine oxides.

    Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

3-Chloro-5-methyl-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of novel pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: The compound is explored for its potential use in the development of advanced materials such as organic semiconductors and liquid crystals.

    Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methyl-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methylpyrazolo[1,5-a]pyrimidine: Lacks the pentafluoroethyl group.

    5-Methyl-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine: Lacks the chlorine atom.

Uniqueness

3-Chloro-5-methyl-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of both chlorine and pentafluoroethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential for diverse applications in various fields.

Properties

CAS No.

827589-23-1

Molecular Formula

C9H5ClF5N3

Molecular Weight

285.60 g/mol

IUPAC Name

3-chloro-5-methyl-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H5ClF5N3/c1-4-2-6(8(11,12)9(13,14)15)18-7(17-4)5(10)3-16-18/h2-3H,1H3

InChI Key

XKHVRDYHVWOVAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(C(F)(F)F)(F)F)Cl

Origin of Product

United States

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